molecular formula C11H8FNO3 B1396405 8-Fluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1338683-24-1

8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No. B1396405
M. Wt: 221.18 g/mol
InChI Key: KQJGPCADSUUGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4-methoxyquinoline-2-carboxylic acid is a synthetic molecule with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It has attracted considerable interest in scientific research.


Molecular Structure Analysis

The molecular structure of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structural diagram is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, such as its boiling point and storage conditions, are not specified in the available resources .

Scientific Research Applications

Molecular Multiplexing and Demultiplexing

8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have been utilized in the field of molecular multiplexing and demultiplexing. The reversible acid/base switching of the absorption and photoluminescence properties of derivatives like 8-methoxyquinoline has been instrumental in forming the basis for molecular 2:1 multiplexing and 1:2 demultiplexing with a clear-cut digital response (Amelia et al., 2008).

Fluorescent Labeling and Sensing

Derivatives of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid have been employed as fluoroionophores and fluorophores in biomedical analysis. The unique fluorescence characteristics, like high fluorescence in the presence of certain metal ions and stable fluorescence across a wide pH range, make them valuable in the development of fluorescent labeling reagents and metal ion sensing (Hirano et al., 2004), (Zhang et al., 2007).

Antimicrobial Activity

8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have been explored for their potent antimicrobial properties. They have shown promising activity against a range of pathogens including respiratory pathogens and multidrug-resistant strains, making them potential candidates for the treatment of infections like respiratory tract infections and tuberculosis (Odagiri et al., 2013), (Senthilkumar et al., 2008).

Material Science and Catalysis

The structural and fluorescent properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have made them subjects of study in material science. They have been used in the synthesis of new cadmium complexes characterized by their fluorescent behavior and potential antibacterial activities, contributing to the exploration of new materials and catalysts (Lei et al., 2014).

properties

IUPAC Name

8-fluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJGPCADSUUGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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